molecular formula C18H20N6 B2453089 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 183552-74-1

4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2453089
CAS No.: 183552-74-1
M. Wt: 320.4
InChI Key: MQMAKYIGIFXTQJ-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with benzylpiperazine and pyrazole groups, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the benzylpiperazine and pyrazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core or the benzylpiperazine group using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the pyrimidine core can lead to the formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
  • 4-(4-Benzylpiperazin-1-yl)-6-(1H-triazol-1-yl)pyrimidine
  • 4-(4-Benzylpiperazin-1-yl)-6-(1H-tetrazol-1-yl)pyrimidine

Uniqueness

Compared to similar compounds, 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of benzylpiperazine and pyrazole groups. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-2-5-16(6-3-1)14-22-9-11-23(12-10-22)17-13-18(20-15-19-17)24-8-4-7-21-24/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMAKYIGIFXTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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